Home > Products > Screening Compounds P60053 > N~2~,5,6-Trimethylpyrazine-2,3-diamine
N~2~,5,6-Trimethylpyrazine-2,3-diamine - 53114-71-9

N~2~,5,6-Trimethylpyrazine-2,3-diamine

Catalog Number: EVT-13934539
CAS Number: 53114-71-9
Molecular Formula: C7H12N4
Molecular Weight: 152.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N~2~,5,6-Trimethylpyrazine-2,3-diamine, also known as 2,3,5-trimethylpyrazine-2,3-diamine, is a compound characterized by its unique molecular structure and various applications in the field of flavoring and fragrance. This compound belongs to the class of pyrazines, which are aromatic heterocyclic compounds containing nitrogen atoms in their ring structure. It is particularly noted for its presence in various food products and its synthesis methods.

Source

The compound is derived from naturally occurring substances found in food, particularly those that undergo thermal processing such as roasted coffee, baked goods, and fried foods. Its chemical formula is C~7~H~10~N~2~, and it has a molecular weight of approximately 122.17 g/mol .

Classification

N~2~,5,6-Trimethylpyrazine-2,3-diamine falls under the category of organic compounds known as pyrazines. Pyrazines are defined by their six-membered aromatic ring structure that includes two nitrogen atoms positioned at specific locations within the ring. This compound is classified further as a diazine due to the presence of two nitrogen atoms in its structure .

Synthesis Analysis

Methods

The synthesis of N~2~,5,6-trimethylpyrazine-2,3-diamine can be achieved through several methods:

  1. Amination Reaction: The initial step involves synthesizing 1,2-diaminopropane from isopropanolamine through amination in the presence of ammonia and a hydrogenation catalyst (e.g., Raney Nickel) at high temperatures (160 °C) for several hours. The molar ratios and reaction conditions are critical for optimizing yield .
  2. Condensation Reaction: The next step involves mixing 1,2-diaminopropane with 2,3-butanedione in anhydrous ethyl alcohol under controlled temperature conditions (-5 °C). The optimal molar ratios and reaction times are crucial for achieving the desired product .
  3. Dehydrogenation: Following condensation, dehydrogenation is performed using air as an oxidant with potassium hydroxide to facilitate the reaction at elevated temperatures (68 °C) for extended periods (up to seven hours) to yield the final product .

Technical Details

The synthesis requires meticulous control over various parameters such as temperature, pressure, and molar ratios to maximize yield and purity. For example, the reaction between 2,3-butanedione and 1,2-diaminopropane typically requires a molar ratio of approximately 1:1.1 under specific conditions to ensure complete conversion .

Molecular Structure Analysis

Structure

N~2~,5,6-Trimethylpyrazine-2,3-diamine features a pyrazine ring with three methyl groups attached at positions 2, 5, and 6. The molecular structure can be represented as follows:

Chemical Formula C7H10N2\text{Chemical Formula C}_7\text{H}_{10}\text{N}_2

Data

  • Molecular Weight: 122.17 g/mol
  • InChI Key: IAEGWXHKWJGQAZ-UHFFFAOYSA-N
  • SMILES Notation: CC1=CN=C(C)C(C)=N1 .
Chemical Reactions Analysis

Reactions

N~2~,5,6-trimethylpyrazine-2,3-diamine can participate in various chemical reactions typical of pyrazines:

  1. Oxidation Reactions: The compound can undergo oxidation to form N-oxides or other derivatives depending on the reagents used (e.g., hydrogen peroxide) and reaction conditions such as temperature and pH .
  2. Hydrolysis: In certain conditions, hydrolysis can occur where the compound reacts with water or hydroxide ions to form more polar derivatives or breakdown products .

Technical Details

The reactions often require specific catalysts or conditions to proceed efficiently. For example, hydrolysis reactions may involve adjusting pH levels using acid or base solutions to facilitate the breakdown of the compound into simpler components .

Mechanism of Action

Process

The mechanism by which N~2~,5,6-trimethylpyrazine-2,3-diamine exerts its effects—particularly in flavoring—is primarily through olfactory receptors that detect volatile compounds released during food preparation or consumption.

Data

Research has shown that this compound contributes significantly to the aroma profiles of various foods due to its volatility and ability to interact with sensory receptors in humans . Its metabolites are also studied for their roles in flavor enhancement during digestion.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Generally stable under standard conditions but sensitive to heat and light which may lead to degradation.
Applications

N~2~,5,6-trimethylpyrazine-2,3-diamine has diverse applications primarily in the food industry:

  • Flavoring Agent: Widely used as a flavor enhancer in products such as cocoa, coffee, chocolate, cereals, and baked goods due to its pleasant aroma profile.
  • Fragrance Industry: Utilized in creating synthetic fragrances that mimic natural flavors found in roasted or baked foods.

This compound's unique properties make it valuable not only for enhancing sensory experiences but also for research into flavor chemistry and food technology applications .

Properties

CAS Number

53114-71-9

Product Name

N~2~,5,6-Trimethylpyrazine-2,3-diamine

IUPAC Name

3-N,5,6-trimethylpyrazine-2,3-diamine

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

InChI

InChI=1S/C7H12N4/c1-4-5(2)11-7(9-3)6(8)10-4/h1-3H3,(H2,8,10)(H,9,11)

InChI Key

YRWKMFJEWKHVDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)N)NC)C

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